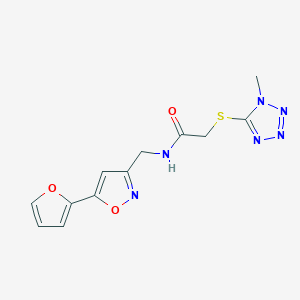
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex chemical compound, integrating various functional groups and structural motifs. This compound showcases potential biological activities and may serve as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step processes:
Formation of the Isoquinoline Derivative: : Starting from 1-tetrahydroisoquinoline, specific reagents and conditions are utilized to introduce the furan ring and ethyl bridge, possibly through halogenation and nucleophilic substitution reactions.
Oxalamide Formation: : The intermediate is then reacted with oxalic acid derivatives under controlled conditions, incorporating the oxalamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, larger-scale production would involve:
Optimization of Reaction Conditions: : Adjusting parameters such as temperature, solvent, and catalyst to maximize yield and purity.
Continuous Flow Synthesis: : Utilizing continuous flow reactors to maintain reaction efficiency and consistency.
Purification Processes: : Employing chromatography or crystallization methods to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions:
Oxidation: : Reacts with strong oxidizing agents to modify the furan and isoquinoline rings.
Reduction: : Reduction of the amide or furan ring under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxides, KMnO4 under acidic or basic conditions.
Reduction: : Hydride donors like LiAlH4, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like alkyl halides, and bases.
Major Products Formed
Oxidation: : Formation of ketones or quinones.
Reduction: : Amine derivatives or hydrogenated ring systems.
Substitution: : Substituted isoquinoline or furan derivatives.
Scientific Research Applications
This compound finds extensive use in several research domains:
Chemistry: : As a reagent and a structural template in synthesis.
Biology: : Investigated for potential interactions with enzymes or receptors.
Medicine: : Explored for its pharmacological properties, possibly in treating neurological disorders.
Industry: : Utilized in the development of new materials or as a catalyst.
Mechanism of Action
The precise mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their function.
Pathways Involved: : Interfering with signal transduction pathways, modulating cellular responses.
Comparison with Similar Compounds
Unique Features
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide stands out due to:
Structural Complexity: : Integrates multiple bioactive motifs.
Versatility: : Potential for diverse modifications, enhancing its utility in various applications.
List of Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamides: : Similar scaffolds with different substituents.
Furan-2-yl derivatives: : Compounds with furan moieties linked to various functional groups.
Methoxyphenyl amides: : Amides featuring methoxyphenyl substituents.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUJINBJZTIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)


![tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2529686.png)




![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2529694.png)
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/new.no-structure.jpg)
